molecular formula C17H20N2O6 B12460497 N-(2,5-Dimethoxy-phenyl)-3-[(furan-2-ylmethyl)-amino]-succinamic acid

N-(2,5-Dimethoxy-phenyl)-3-[(furan-2-ylmethyl)-amino]-succinamic acid

Cat. No.: B12460497
M. Wt: 348.3 g/mol
InChI Key: PEFJSHQZELBDGG-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxy-phenyl)-3-[(furan-2-ylmethyl)-amino]-succinamic acid is a complex organic compound that features both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethoxy-phenyl)-3-[(furan-2-ylmethyl)-amino]-succinamic acid typically involves multiple steps. One common approach is the functionalization of the methyl group of 2,5-dimethylfuran, followed by ring opening to form 2,5-hexanedione. This intermediate undergoes aldol condensation with aldehydes and subsequent hydrogenation-cyclization to generate the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of selective catalysts and optimized reaction conditions, would apply to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethoxy-phenyl)-3-[(furan-2-ylmethyl)-amino]-succinamic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield β-formylacrylic acid and maleic acid .

Scientific Research Applications

N-(2,5-Dimethoxy-phenyl)-3-[(furan-2-ylmethyl)-amino]-succinamic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-Dimethoxy-phenyl)-3-[(furan-2-ylmethyl)-amino]-succinamic acid involves its interaction with specific molecular targets. The furan ring and aromatic components can engage in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-Dimethoxy-phenyl)-3-[(furan-2-ylmethyl)-amino]-succinamic acid is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical reactivity and potential biological activity. Its specific functional groups allow for targeted modifications and applications in various research fields.

Properties

Molecular Formula

C17H20N2O6

Molecular Weight

348.3 g/mol

IUPAC Name

4-(2,5-dimethoxyanilino)-3-(furan-2-ylmethylamino)-4-oxobutanoic acid

InChI

InChI=1S/C17H20N2O6/c1-23-11-5-6-15(24-2)13(8-11)19-17(22)14(9-16(20)21)18-10-12-4-3-7-25-12/h3-8,14,18H,9-10H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

PEFJSHQZELBDGG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C(CC(=O)O)NCC2=CC=CO2

Origin of Product

United States

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